molecular formula C10H6F3N3O B11809126 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde

2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B11809126
M. Wt: 241.17 g/mol
InChI Key: FXHADQHSGULZSV-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-(trifluoromethyl)phenyl group at the 2-position and a carbaldehyde moiety at the 4-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C10H6F3N3O

Molecular Weight

241.17 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]triazole-4-carbaldehyde

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)7-1-3-9(4-2-7)16-14-5-8(6-17)15-16/h1-6H

InChI Key

FXHADQHSGULZSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2N=CC(=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. These reagents react with the benzene ring under the influence of a palladium catalyst to form the desired trifluoromethyl-substituted benzene.

    Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the trifluoromethyl-substituted triazole with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde may involve large-scale implementation of the above synthetic routes, with optimization for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The triazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug discovery. Compounds similar to 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde have been investigated for their potential as:

  • Antimicrobial Agents : Triazoles exhibit significant antibacterial and antifungal activities. Research indicates that derivatives can effectively combat resistant strains of bacteria and fungi .
  • Anticancer Agents : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. The incorporation of trifluoromethyl groups enhances their potency against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Agricultural Applications

Triazole compounds are also explored for their herbicidal and fungicidal properties:

  • Fungicides : The compound's structural characteristics allow it to interact with fungal enzymes, providing a mechanism for controlling plant pathogens .
  • Plant Growth Regulators : Triazoles can influence plant growth patterns, making them suitable for use as growth regulators in agriculture .

Material Science

The unique properties of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde lend themselves to applications in material science:

  • Polymer Chemistry : This compound can be utilized in the synthesis of functional polymers with enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group .
  • Coatings and Adhesives : Its chemical stability makes it an ideal candidate for developing coatings that require durability under harsh conditions .

Data Table: Comparison of Triazole Derivatives

Compound NameStructureUnique FeaturesApplications
2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehydeStructureTrifluoromethyl group enhances lipophilicityAntimicrobial, Anticancer
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehydeStructureChlorine substituent instead of trifluoromethylAntifungal
1H-1,2,3-triazoleStructureBasic structure without additional substituentsGeneral pharmacological applications

Fluorinated Triazoles in Cancer Therapy

A study demonstrated that fluorinated triazoles could inhibit the growth of multiple cancer types. The incorporation of trifluoromethyl groups significantly enhanced their lipophilicity and cytotoxic potential against MCF-7 cells. The findings suggest that such modifications could lead to increased potency and selectivity in anticancer applications .

Antimicrobial Efficacy

Another investigation revealed that a series of triazole derivatives exhibited promising results against resistant strains of bacteria. This highlights their potential role in treating infections where traditional antibiotics fail. The study concluded that the presence of fluorine atoms increases the interaction with bacterial targets, thereby improving efficacy .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde C₁₀H₆F₃N₃O 241.17 -CF₃ (electron-withdrawing), -CHO (reactive) Potential enzyme inhibition (inferred)
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde C₉H₇N₃O 173.17 Phenyl (-C₆H₅) α-Glycosidase inhibition
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde C₁₀H₆FNOS 207.22 Thiazole ring, -F Building block for organic synthesis
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 333.72 Pyrazole ring, -Cl, -CF₃, -S- linkage Pesticide intermediate (inferred)
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione C₂₀H₁₃F₂N₃O₂S₂ 453.46 Sulfonyl (-SO₂), -F, thione (=S) Antifungal/antibacterial (inferred)

Key Observations:

Electronic Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogs like 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde. This may improve binding to hydrophobic enzyme pockets or alter metabolic stability . Thiazole and pyrazole analogs (e.g., 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde) exhibit distinct electronic profiles due to differences in heterocyclic ring electronegativity and substitution patterns .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for related triazoles, such as condensation of hydrazine derivatives with α-halogenated ketones . In contrast, pyrazole- and thiazole-based analogs require specialized cyclization steps (e.g., Hantzsch thiazole synthesis) .

Thione (=S) and sulfonyl (-SO₂) groups in analogs enhance polarity, which may favor crystallinity and stability .

Research Findings and Implications

  • Enzyme Inhibition : The planar structure of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde may allow tighter binding to flat enzyme active sites compared to "V"-shaped analogs like (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate .
  • Agrochemical Potential: Fluorinated heterocycles, including the target compound, are prevalent in pesticide development (e.g., hydramethylnon analogs in ), suggesting utility in agrochemical design .
  • Limitations: Lack of direct bioactivity data for the target compound necessitates further experimental validation, particularly against fluorinated and non-fluorinated benchmarks.

Biological Activity

2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The triazole ring and the trifluoromethyl group contribute to its biological activity, making it a subject of interest for various therapeutic applications.

  • Molecular Formula: C10_{10}H6_6F3_3N3_3O
  • Molecular Weight: 241.17 g/mol
  • CAS Number: 1202942-42-4
  • IUPAC Name: 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde

Biological Activity Overview

The biological activities of compounds containing the triazole moiety are well-documented, particularly in the realms of antimicrobial, antifungal, and anticancer properties. The specific compound under discussion has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde have been evaluated for their cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM) Reference
HCT116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3
MCF7 (Breast Cancer)Not reported

These findings suggest that the compound may exhibit selective toxicity towards cancer cells, potentially leading to its development as a therapeutic agent.

Antimicrobial and Antifungal Activity

The triazole scaffold is known for its antifungal properties. Compounds within this category have been reported to inhibit various fungal pathogens. In vitro studies have demonstrated that triazole derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and biological activity of triazole derivatives. Modifications at different positions on the triazole ring can lead to variations in activity levels. For example:

  • Position Substitution: Substituents at the 1 and 4 positions of the triazole ring significantly influence bioactivity.
  • Fluorination Impact: The incorporation of fluorine atoms often improves metabolic stability and enhances binding affinity to biological targets.

Case Studies

  • Study on Anticancer Activity:
    A study investigated various triazole derivatives including those similar to 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde against cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
  • Antifungal Screening:
    Another research focused on assessing the antifungal properties of triazoles against clinical isolates of Candida. The study found that certain derivatives exhibited significant inhibition with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

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